molecular formula C7H4BrIN2 B1383264 6-Bromo-4-iodobenzimidazole CAS No. 1616094-32-6

6-Bromo-4-iodobenzimidazole

Cat. No. B1383264
M. Wt: 322.93 g/mol
InChI Key: ULARYZPZDKMXEI-UHFFFAOYSA-N
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Description

6-Bromo-4-iodobenzimidazole (6BIB) is a heterocyclic compound that is widely used in a variety of scientific research applications. 6BIB is a member of the benzimidazole family of compounds and is also known as a “bromo-iodo-benzimidazole” or “BIB”. 6BIB is a highly versatile compound and has been used in a variety of fields, ranging from organic synthesis to biochemistry and pharmacology.

Scientific Research Applications

Antibacterial Activity

  • A study conducted by Rehman et al. (2018) explored the synthesis of novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives, including compounds related to 6-Bromo-4-iodobenzimidazole. These compounds were evaluated for their antibacterial activity against various strains of Gram-negative bacteria, demonstrating potential as antibacterial agents (Rehman et al., 2018).

Enzyme Inhibition

  • Research on N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, a compound structurally related to 6-Bromo-4-iodobenzimidazole, revealed its potential for inhibiting sPLA2, an enzyme associated with inflammation. This study, conducted by Hema et al. (2020), also involved molecular docking and in-vitro studies, highlighting the compound's anti-inflammatory potential (Hema et al., 2020).

Antiviral Activity

  • Zou et al. (1997) synthesized 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles, including 2-bromo-4,6-dichlorobenzimidazole, to evaluate their antiviral potential. These compounds showed activity against human cytomegalovirus (HCMV), suggesting a possible role in antiviral therapy (Zou et al., 1997).

Synthesis and Structural Analysis

  • Jabri et al. (2023) conducted a study on the synthesis and structural analysis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives. This research, which includes compounds structurally related to 6-Bromo-4-iodobenzimidazole, involved detailed structural elucidation and molecular docking studies, providing insight into potential pharmaceutical applications (Jabri et al., 2023).

Cancer Research

  • Popiołek et al. (2020) synthesized hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid, a compound related to 6-Bromo-4-iodobenzimidazole, and evaluated their cytotoxicity against various cancer cell lines. The study indicated selective and significant inhibitory effects on tumor cells, underlining its potential in cancer research (Popiołek et al., 2020).

Synthesis for Drug Development

  • Pedada et al. (2013) developed an efficient method for synthesizing 2-bromo-4-nitroimidazole, a key building block for nitroimidazole drugs and related to 6-Bromo-4-iodobenzimidazole. This work highlights the importance of synthesis methods in the development of pharmaceutical compounds (Pedada et al., 2013).

properties

IUPAC Name

6-bromo-4-iodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULARYZPZDKMXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-iodobenzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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